2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a 1,1-difluoroethyl group at position 6. It has a molecular formula of C6H4Cl2F2N2 and a molecular weight of 213.01 g/mol .
Preparation Methods
The synthesis of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloro-2-methylthiopyrimidine as a precursor. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . Industrial production methods may involve similar chlorination and substitution reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyrimidines.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrimidines generally can undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include phenylboronic acid, triphenylphosphine, and palladium acetate for substitution reactions.
Scientific Research Applications
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology and Medicine: Pyrimidine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be used in the development of new drugs targeting these activities.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine involves its interaction with biological targets, such as enzymes and receptors. Pyrimidine derivatives often inhibit specific enzymes or modulate receptor activities, leading to their therapeutic effects. For example, they may inhibit DNA topoisomerase II, an enzyme crucial for DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine include other substituted pyrimidines, such as:
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-trifluoromethylpyrimidine
These compounds share the pyrimidine core structure but differ in their substituents, which can significantly alter their chemical properties and biological activities. The presence of the 1,1-difluoroethyl group in this compound makes it unique, potentially offering distinct reactivity and applications .
Properties
IUPAC Name |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F2N2/c1-6(9,10)3-2-4(7)12-5(8)11-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYZNBTXZQNJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC(=N1)Cl)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.